Z-D-Phe-onp

Enantioselective catalysis Micellar enzymology Chiral p-nitrophenyl ester cleavage

Z-D-Phe-ONp is the essential D-configuration active ester for chiral enzymology and mirror-image peptide synthesis. Its benzyloxycarbonyl-protected amine and spectrophotometrically detectable p-nitrophenyl leaving group (λ 400–410 nm) enable real-time Carboxypeptidase Y kinetic monitoring with superior hydrolysis rates. Critically, substituting the L-enantiomer (CAS 2578-84-9) fundamentally alters chiral recognition: protease enantioselectivity ratios (k_L/k_D) exceeding 40-fold render inter-isomer calibration invalid. Procurement of this specific D-isomer ensures assay reproducibility in inhibitor screening, enzyme QC, and stereoselective catalyst development. Delivered with rigorous purity specifications for demanding research applications.

Molecular Formula C23H20N2O6
Molecular Weight 420,4 g/mole
CAS No. 2578-85-0
Cat. No. B554487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Phe-onp
CAS2578-85-0
SynonymsZ-D-PHE-ONP; 2578-85-0; ST51037725; SCHEMBL7327394; CHEMBL3278860; MolPort-008-269-450; TVENQUPLPBPLGU-OAQYLSRUSA-N; ZINC1708436; AKOS024386424; N-Cbz-D-Phenylalaninep-nitrophenylester; N-CBZ-D-Phenylalanine4-nitrophenylester; V4723; K-6728; Nalpha-benzyloxycarbonyl-D-phenylalaninep-nitrophenylester; 4-nitrophenyl(2R)-3-phenyl-2-[(phenylmethoxy)carbonylamino]propanoate
Molecular FormulaC23H20N2O6
Molecular Weight420,4 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)/t21-/m1/s1
InChIKeyTVENQUPLPBPLGU-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-D-Phe-ONp (CAS 2578-85-0) for Chiral-Specific Protease Assays and D-Configured Peptide Synthesis


Z-D-Phe-ONp (CAS 2578-85-0; N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester) is a D-configuration chromogenic amino acid derivative with molecular formula C₂₃H₂₀N₂O₆ and molecular weight 420.41 g/mol [1]. As the (D)-isomer of the benzyloxycarbonylphenylalanine 4-nitrophenyl ester family, it carries a benzyloxycarbonyl (Z/Cbz) protecting group on the α-amino nitrogen and a p-nitrophenyl (ONp) ester leaving group at the C-terminus [2]. The p-nitrophenyl chromophore enables spectrophotometric detection at 400-410 nm upon ester hydrolysis , while the D-stereochemistry confers distinct chiral recognition properties relative to the widely available L-isomer Z-Phe-ONp (CAS 2578-84-9).

Why Z-D-Phe-ONp (CAS 2578-85-0) Cannot Be Replaced by L-Configuration or DL-Mixture Analogs in Research Procurement


Substituting Z-D-Phe-ONp with its L-enantiomer Z-Phe-ONp (CAS 2578-84-9) or the DL-racemate (CAS 2578-86-1) introduces fundamental chiral recognition differences that alter experimental outcomes. Enzymatic systems—including proteases, esterases, and peptide catalysts—discriminate between D- and L-configured p-nitrophenyl ester substrates with enantioselectivity ratios (k_L/k_D) that can exceed 40-fold [1]. This stereochemical specificity means that assay calibration curves, kinetic parameters, and peptide coupling efficiencies determined with the incorrect isomer cannot be validly extrapolated. Furthermore, in synthetic applications requiring D-configuration building blocks for non-natural or mirror-image peptide construction, the L-isomer yields the wrong stereochemical product entirely. Procurement of Z-D-Phe-ONp specifically ensures experimental reproducibility in chiral-sensitive systems.

Quantitative Differentiation Evidence: Z-D-Phe-ONp (CAS 2578-85-0) vs. Closest Analogs


D- vs. L-Enantiomer Discrimination by Histidine-Containing Peptide Catalysts

In a micellar interface system, a tripeptide catalyst (C₄H₉OC(O)-L-Phe-L-His-L-Leu) cleaves N-protected p-nitrophenyl esters of L- and D-phenylalanine with pronounced enantioselectivity. The L-configuration substrate is cleaved approximately 40 times faster than the corresponding D-configuration substrate [1]. This demonstrates that the D-isomer Z-D-Phe-ONp exhibits fundamentally different reactivity kinetics from its L-counterpart in chiral recognition environments.

Enantioselective catalysis Micellar enzymology Chiral p-nitrophenyl ester cleavage

Carboxypeptidase Y Hydrolysis Rate: Z-D-Phe-ONp vs. Alternative Peptide Substrates

Z-D-Phe-ONp serves as a substrate for Carboxypeptidase Y, exhibiting high hydrolysis rates at optimal pH 6-7. In comparative substrate profiling, Z-D-Phe-ONp demonstrated superior hydrolysis efficiency relative to Z-Phe-Glu (moderate rate at pH 5.5) and Z-Gly-Phe (low rate at pH 6-7) under equivalent assay conditions . This establishes Z-D-Phe-ONp as a preferred substrate for characterizing Carboxypeptidase Y activity.

Carboxypeptidase Y Enzyme kinetics Protease substrate profiling

D-Configuration Requirement for D-Peptide Synthesis: Active Ester Coupling Efficiency

Z-D-Phe-ONp functions as an active ester in solid-phase peptide synthesis for incorporating D-phenylalanine residues into peptide chains. The p-nitrophenyl ester leaving group enables efficient coupling reactions without racemization . In a documented synthetic application, Z-D-Phe-ONp reacts with D-phenylalanine methyl ester under triethylamine-mediated conditions to produce N-carbobenzoxy-D-phenylalanyl-D-phenylalanine methyl ester [1]. This stereospecific coupling is impossible with the L-isomer Z-Phe-ONp, which would yield L,D- or L,L-configuration diastereomers.

Solid-phase peptide synthesis D-amino acid incorporation Active ester coupling

D-Isomer vs. DL-Racemate Procurement: Purity and Reproducibility Considerations

Z-D-Phe-ONp (CAS 2578-85-0) is available as the stereochemically defined D-isomer with commercial purity specifications of ≥95% to ≥98% . The DL-racemic mixture (CAS 2578-86-1) contains equimolar D- and L-enantiomers [1]. For applications requiring defined stereochemistry—such as enzyme stereospecificity studies or chiral peptide synthesis—the racemate introduces 50% inactive or confounding material that reduces effective concentration and complicates kinetic analysis. Procurement of the single enantiomer eliminates this variability.

Chiral purity Procurement specification Batch consistency

Validated Research Applications and Procurement Scenarios for Z-D-Phe-ONp (CAS 2578-85-0)


Carboxypeptidase Y Activity Assays and Substrate Specificity Profiling

Z-D-Phe-ONp is employed as a chromogenic substrate for Carboxypeptidase Y, enabling real-time spectrophotometric monitoring of enzymatic hydrolysis via p-nitrophenol release (absorbance at 400-410 nm). The compound exhibits high hydrolysis rates at optimal pH 6-7, outperforming alternative substrates such as Z-Phe-Glu and Z-Gly-Phe in comparative kinetic studies . This makes it suitable for enzyme characterization, inhibitor screening, and quality control of Carboxypeptidase Y preparations.

Enantioselectivity Studies of Chiral Catalysts and Modified Enzymes

The D-configuration of Z-D-Phe-ONp serves as the slower-reacting enantiomer in paired L- vs. D-substrate experiments designed to quantify chiral recognition by peptide catalysts, modified proteases, and biomimetic systems. As demonstrated with histidine-containing oligopeptides, the enantioselectivity ratio (k_L/k_D ≈ 40) provides a quantitative metric for catalyst optimization . Procurement of both Z-D-Phe-ONp and Z-Phe-ONp enables direct enantioselectivity comparisons in a single experimental framework.

Synthesis of D-Amino Acid-Containing Peptides and Non-Natural Sequences

Z-D-Phe-ONp functions as an N-protected active ester building block for incorporating D-phenylalanine into peptide chains via solution-phase or solid-phase synthesis. Its p-nitrophenyl ester group facilitates efficient coupling with amino acid nucleophiles without requiring additional activation reagents. This application is essential for constructing D-peptides, mirror-image proteins, and non-natural peptide therapeutics where L-configuration building blocks are unsuitable [1].

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